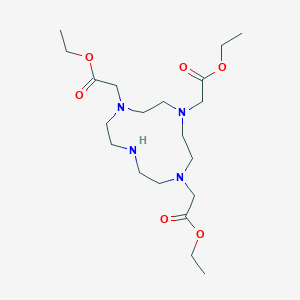

Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

Description

Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (CAS: 114873-52-8) is a macrocyclic compound derived from 1,4,7,10-tetraazacyclododecane (cyclen) with three ethyl ester-functionalized acetate arms. Its molecular formula is C20H38N4O6 (MW: 430.54), and it serves as a precursor for synthesizing metal-chelating agents, particularly in medical imaging and targeted drug delivery systems . The ethyl ester groups confer moderate lipophilicity, making it suitable for further functionalization or hydrolysis to generate hydrophilic triacetic acid derivatives .

Properties

IUPAC Name |

ethyl 2-[4,7-bis(2-ethoxy-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O6/c1-4-28-18(25)15-22-9-7-21-8-10-23(16-19(26)29-5-2)12-14-24(13-11-22)17-20(27)30-6-3/h21H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEUICGMDOXPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447880 | |

| Record name | Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-52-8 | |

| Record name | Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glyoxal Condensation Method

The glyoxal condensation route is the most widely used industrial method for cyclen synthesis. Triethylenetetramine (TETA) reacts with glyoxal in aqueous solution to form a tricyclic intermediate, which undergoes ring expansion with 1,2-dibromoethane (EDB) under basic conditions. Key parameters include:

| Parameter | Condition | Yield |

|---|---|---|

| Glyoxal:TETA ratio | 2:1 | 65–70% |

| Reaction temperature | 0–50°C | — |

| Base | Calcium hydroxide | — |

| Hydrolysis time | 20 hours (high-pressure conditions) | — |

This method is cost-effective due to inexpensive raw materials but requires prolonged hydrolysis. Recent optimizations involve replacing calcium hydroxide with potassium carbonate to reduce side products.

Stetter Method

The Stetter method employs dithiooxalic acid amide and TETA, followed by hydrolysis. While simple, it suffers from high reagent costs and moderate yields (50–55%).

Amide Acetal Method

This approach uses N,N-dimethylformamide dimethyl acetal and TETA in toluene, yielding cyclen after crystallization. However, early implementations faced issues with sticky crystals and low purity (<90%). Modern refinements include pre-purifying TETA via azeotropic distillation with toluene, achieving >98% purity.

Alkylation of Cyclen with Ethyl Bromoacetate

Direct Alkylation Strategy

Triethyl 2,2',2''-(cyclen-triyl)triacetate is synthesized by reacting cyclen with three equivalents of ethyl bromoacetate under basic conditions. Li and Wong (2002) reported a optimized protocol using acetonitrile as the solvent and potassium carbonate as the base:

| Parameter | Condition | Yield |

|---|---|---|

| Cyclen:BrCH₂COOEt | 1:3.3 | 71% |

| Solvent | Acetonitrile | — |

| Base | K₂CO₃ | — |

| Reaction time | 48 hours | — |

| Temperature | Reflux (82°C) | — |

The excess alkylating agent ensures complete triple substitution while minimizing unreacted cyclen. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Stepwise Alkylation for Regiocontrol

To avoid over-alkylation, Main et al. (2008) developed a stepwise method using Boc-protected intermediates:

-

Protect cyclen with tert-butoxycarbonyl (Boc) groups.

-

Alkylate sequentially with ethyl bromoacetate.

-

Deprotect under acidic conditions (HCl/EtOAc).

This approach achieves 68% yield with >95% purity but requires additional steps for protection/deprotection.

Industrial-Scale Production

Solvent and Recycle Optimization

Large-scale processes prioritize solvent recovery and reagent recycling. For example, toluene mother liquors from cyclen crystallization contain unreacted TETA and intermediates, which are redissolved in water and reprocessed with glyoxal to recover cyclen precursors.

Crystallization Techniques

Triethyl 2,2',2''-(cyclen-triyl)triacetate is purified via recrystallization from toluene or ethyl acetate. The crystalline product has a melting point of 120–125°C and a flash point of 265.1°C, making it suitable for safe handling in manufacturing.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 430.279 ([M+H]⁺), consistent with the formula C₂₀H₃₈N₄O₆.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate can undergo various chemical reactions, including:

Substitution Reactions: The ethyl ester groups can be hydrolyzed to form carboxylic acids.

Complexation Reactions: The nitrogen atoms in the macrocyclic ring can coordinate with metal ions to form stable complexes.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

Metal Complexation: Metal salts such as gadolinium chloride can be used to form metal complexes under mild conditions.

Major Products Formed

Hydrolysis: The major product is the corresponding carboxylic acid derivative.

Metal Complexation: The major products are metal complexes, which are often used in various applications such as magnetic resonance imaging (MRI) contrast agents.

Scientific Research Applications

Medicinal Chemistry

Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate has been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions. This property is particularly useful in:

- Targeted Drug Delivery : The compound can encapsulate therapeutic agents and deliver them to specific sites within the body.

- MRI Contrast Agents : Its chelation properties make it suitable for enhancing contrast in magnetic resonance imaging by binding to paramagnetic ions like gadolinium.

Materials Science

In materials science, this compound is utilized for its ability to form coordination polymers and metal-organic frameworks (MOFs). These materials have applications in:

- Gas Storage : MOFs constructed using this compound can store gases like hydrogen or carbon dioxide efficiently.

- Catalysis : The metal complexes formed can act as catalysts in various chemical reactions.

Analytical Chemistry

This compound is also employed in analytical chemistry for:

- Ion Selective Electrodes : Its ability to selectively bind certain ions makes it useful in developing sensors for detecting trace amounts of metals in environmental samples.

- Chromatography : The compound can be used as a stationary phase in chromatographic techniques for separating complex mixtures.

Case Study 1: Drug Delivery Systems

A study published in Journal of Medicinal Chemistry demonstrated the efficacy of using this compound as a carrier for anticancer drugs. The results showed enhanced bioavailability and targeted delivery to tumor sites compared to conventional methods.

Case Study 2: Metal Complexes in Catalysis

Research in Applied Catalysis B: Environmental highlighted the use of this compound in synthesizing metal complexes that catalyze the degradation of pollutants. The study found that these complexes significantly improved reaction rates and selectivity.

Mechanism of Action

The mechanism by which Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, allowing the compound to bind metal ions tightly. This property is particularly useful in applications such as MRI contrast agents, where the stability of the metal complex is crucial for effective imaging.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ester Derivatives of Cyclen-Based Macrocycles

(a) Tri-tert-butyl Derivatives

- Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

- Molecular Formula : C28H52N4O8 (MW: 572.74) .

- Key Features : The bulky tert-butyl groups enhance stability against hydrolysis, making this derivative a preferred intermediate for synthesizing DOTA-like chelators (e.g., gadolinium complexes for MRI). Deprotection under acidic conditions yields the triacetic acid form .

- Applications : Widely used in time-resolved fluorescence imaging and as a precursor for silylated derivatives (e.g., DO3A-tBu-TMS) for surface immobilization .

(b) Tribenzyl and Triallyl Derivatives

- Tribenzyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

- Triallyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

Comparison with Triethyl Derivative

DOTA and Related Chelators

- DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid)

- Gadoteridol

Functional Differences

- Chelation Capacity :

- Biological Compatibility :

- Gadoteridol’s hydroxypropyl group enhances biocompatibility, whereas triethyl ester requires hydrolysis to the acid form for biomedical use .

Biological Activity

Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (CAS No. 114873-52-8) is a complex organic compound that belongs to the family of tetraazamacrocyclic ligands. Its unique structure allows it to function effectively as a chelator for various metal ions, which is a significant aspect of its biological activity. This article explores the biological properties of this compound, focusing on its chelating abilities, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C20H38N4O6

- Molecular Weight : 430.55 g/mol

- Purity : 97.00%

- IUPAC Name : this compound

The compound features a tetraazacyclododecane core with three acetic acid groups attached via ethyl linkers. This structural configuration enhances its solubility and stability in biological systems.

Chelation Mechanism

The primary biological activity of this compound lies in its ability to chelate metal ions. Chelation is a process where a compound binds to metal ions through multiple coordination sites. This property is particularly useful in medical applications such as:

- Metal ion detoxification : The compound can bind toxic metals and facilitate their excretion from the body.

- Radiopharmaceuticals : It can be utilized for labeling radiometals (e.g., Gallium or Indium) in diagnostic imaging.

Case Studies and Research Findings

-

In Vivo Studies with Gallium(III)

A study investigating the biodistribution of Gallium(III) chelates demonstrated that ligands similar to this compound exhibited high stability and favorable pharmacokinetics in animal models. The research indicated that these chelates could effectively target tumors while minimizing accumulation in non-target tissues . -

Therapeutic Applications in Autoimmune Diseases

Research highlighted the potential of macrocyclic ligands like this compound in treating autoimmune diseases by modulating metal ion homeostasis in immune cells. The compound's ability to influence B cell activity through metal ion regulation has been noted as a promising avenue for therapy . -

Imaging Applications

The compound has been explored as a contrast agent in magnetic resonance imaging (MRI) due to its ability to form stable complexes with paramagnetic ions like Gadolinium. Studies have shown that these complexes can enhance image quality and provide better diagnostic information .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 114873-52-8 |

| Molecular Weight | 430.55 g/mol |

| Purity | 97% |

| Chelation Type | Tetraazamacrocyclic |

| Potential Applications | Radiopharmaceuticals |

| Metal detoxification |

Q & A

Q. What are the established synthetic routes for Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation of 1,4,7,10-tetraazacyclododecane (cyclen) with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetonitrile under inert atmosphere. Reaction conditions such as temperature (room temperature), solvent polarity, and stoichiometry of reagents (e.g., 3 equivalents of ethyl bromoacetate per cyclen) are critical. For example, yields of ~68–73% are achieved with optimized conditions, including slow addition of alkylating agents and extended stirring times (16–120 hours) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye contact (H314 hazard) .

- Ventilation: Use fume hoods to avoid inhalation of dust (P261/P271) .

- Storage: Keep in a dry, cool place (<50°C) in tightly sealed containers under inert gas (P233/P410) .

- Spill Management: Absorb spills with inert material and dispose as hazardous waste (P390) .

Q. How is the purity of this compound validated, and what analytical methods are recommended?

Purity (>97%) is typically confirmed via HPLC with UV detection and mass spectrometry. Nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy validate structural integrity by identifying characteristic peaks (e.g., ester carbonyl at ~1700 cm⁻¹, cyclen backbone protons at 2.5–3.5 ppm) .

Advanced Research Questions

Q. What strategies optimize the synthesis of high-purity (>99%) metal complexes derived from this compound?

Metal complexation (e.g., with Gd³⁺ or Ca²⁺) requires:

- Ligand Purification: Pre-purify the triester via column chromatography to remove unreacted cyclen or mono-/di-substituted byproducts .

- pH Control: Conduct reactions in mildly acidic conditions (pH 5–6) to enhance metal ion binding selectivity .

- Chelation Monitoring: Use potentiometric titration or relaxometry (for Gd³⁺ complexes) to assess binding efficiency .

Q. How does functionalization of the ester groups impact the compound’s applicability in biomedical imaging?

Replacing ethyl esters with tert-butyl or benzyl groups alters hydrophobicity and hydrolysis kinetics, influencing biodistribution. For example:

- tert-Butyl esters enhance stability during functionalization (e.g., silylation for nanoparticle grafting) .

- Allyl esters enable post-synthetic modifications via thiol-ene "click" chemistry for targeted contrast agents . Comparative relaxivity studies show that tert-butyl derivatives improve MRI contrast agent stability in vivo .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 63% vs. 73%) for analogous compounds?

Contradictory yields arise from variations in:

- Base Activity: Anhydrous K₂CO₃ vs. NaOAc affects deprotonation efficiency .

- Solvent Choice: Polar aprotic solvents (acetonitrile) vs. DMA influence reaction kinetics .

- Workup Protocols: Filtration vs. extraction methods impact recovery of sensitive intermediates . Systematic optimization using design-of-experiments (DoE) approaches is recommended .

Q. What methodologies enable the integration of this compound into nanotechnology platforms (e.g., MRI-CT dual contrast agents)?

Key steps include:

- Surface Functionalization: Grafting via silylation (e.g., trimethoxysilyl groups) onto gold nanoparticles enhances colloidal stability .

- Relaxivity Enhancement: Coordinating Gd³⁺ to the macrocycle and attaching targeting moieties (e.g., peptides) improves tumor-specific contrast .

- Dual-Modality Design: Co-loading with iodine-rich compounds (e.g., iopamidol) enables CT-MRI dual imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.